4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids, characterized by the presence of a methylsulfonamido group and a trifluoromethyl substituent on the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features.
The compound can be synthesized through various methods, primarily involving chemical reactions that introduce the methylsulfonamido and trifluoromethyl groups onto the benzoic acid framework. The synthesis methods often utilize readily available starting materials and reagents, making it accessible for industrial applications.
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is classified as an organic compound, specifically a substituted benzoic acid. It falls under the category of sulfonamide compounds due to the presence of the methylsulfonamido moiety.
The synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid can be achieved through several methodologies:
The reactions typically require careful control of temperature and pH to ensure high yields and purity of the final product. Reaction conditions such as solvent choice, concentration of reagents, and reaction time play critical roles in optimizing the synthesis.
The molecular structure of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid features:
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid may participate in several chemical reactions:
The reactivity of this compound is influenced by its electron-withdrawing trifluoromethyl group, which enhances electrophilicity at the aromatic ring, making it susceptible to further functionalization.
The mechanism of action for compounds like 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid often involves interaction with biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit neuroprotective effects and anti-inflammatory properties, suggesting potential therapeutic roles in treating conditions like stroke or chronic inflammatory diseases.
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid has potential applications in:
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is a structurally complex benzoic acid derivative characterized by two pharmacophoric motifs: a sulfonamido group and an electron-withdrawing trifluoromethyl substituent. Its systematic IUPAC name, 4-[(methylsulfonyl)amino]-2-(trifluoromethyl)benzoic acid, precisely reflects the substitution pattern on the aromatic ring. The compound is registered under CAS Number 1314406-51-3 and has the molecular formula C₉H₈F₃NO₄S, corresponding to a molecular weight of 283.22 g/mol [1] [3]. Alternative nomenclature includes the SMILES notation "O=C(O)C1=CC=C(NS(=O)(C)=O)C=C1C(F)(F)F", which encodes the atomic connectivity and functional group relationships [1]. The presence of both hydrogen bond donors (carboxylic acid and sulfonamide N-H) and acceptors (carbonyl, sulfonyl, and trifluoromethyl groups) contributes to its distinctive physicochemical behavior, as evidenced by a topological polar surface area (TPSA) of 83.47 Ų and a calculated LogP value of 1.7751 [1].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 4-[(methylsulfonyl)amino]-2-(trifluoromethyl)benzoic acid |
CAS Registry Number | 1314406-51-3 |
Molecular Formula | C₉H₈F₃NO₄S |
Molecular Weight | 283.22 g/mol |
SMILES Notation | O=C(O)C1=CC=C(NS(=O)(C)=O)C=C1C(F)(F)F |
Synonyms | 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid; MFCD19442791 |
This compound belongs to a specialized class of organofluorine compounds where the trifluoromethyl (-CF₃) group and sulfonamido (-NHSO₂CH₃) moiety are ortho and para to the carboxylic acid functionality, respectively. X-ray crystallographic studies of closely related analogues (e.g., 2-methylsulfonyl-4-trifluoromethylbenzoic acid, CAS 142994-06-7) reveal key structural features: the sulfonyl sulfur atom deviates from the benzene ring plane by 0.185 Å, while the methyl carbon of the methylsulfonyl group exhibits a more pronounced deviation of -1.394 Å [4]. This non-planarity influences solid-state packing through O-H···O hydrogen bonds that form extended chains along the [201] crystallographic direction. Additional weak C-H···O interactions further stabilize the crystal lattice into layered architectures parallel to the ac plane [4]. The trifluoromethyl group, with its strong inductive effect (-I), significantly lowers the pKa of the carboxylic acid (predicted pKa ≈ 2.02) and enhances lipid solubility [7]. This electronic modulation, combined with the sulfonamido group's conformational flexibility, positions the molecule as a versatile scaffold in medicinal and agrochemical design.
Table 2: Key Structural Parameters from Crystallography
Parameter | Value | Significance |
---|---|---|
S Deviation from Ring | 0.185 Å | Moderate out-of-plane distortion |
Methyl C Deviation | -1.394 Å | Significant steric influence |
O-H···O Bond Length | 1.92 Å | Strong hydrogen bonding |
C-H···O Distance | 2.35 Å | Weak stabilizing interaction |
Predicted Carboxylic pKa | 2.02 ± 0.10 | Enhanced acidity vs. benzoic acid |
The synthetic exploration of sulfonamido-trifluoromethyl benzoic acid derivatives emerged prominently in the late 20th century, driven by their utility as key intermediates for sulfonylurea herbicides. Notably, E. I. du Pont de Nemours and Company pioneered routes to analogues like 2-methylsulfonyl-4-trifluoromethylbenzoic acid (CAS 142994-06-7), which served as precursors to herbicidal agents [4]. The preparation of 4-(methylsulfonamido) derivatives typically involves controlled oxidation of corresponding methylthio precursors (e.g., 2-(methylthio)-4-(trifluoromethyl)benzoic acid, CAS 142994-05-6) using peroxides like hydrogen peroxide in acetic acid [4] [10]. Advancements in crystallization protocols, such as recrystallization from dichloromethane to yield diffraction-quality crystals, enabled detailed structural characterization critical for structure-activity relationship (SAR) studies [4]. Industrial adoption is evidenced by current Good Manufacturing Practice (GMP) production from suppliers like BLD Pharmatech and ChemScene, offering purities of 95-98% for research and further manufacturing applications [1] [3] [9]. The compound’s classification as hazardous material (Class 6.1) necessitates specialized packaging (excepted quantities ≤25g) and transport protocols, reflecting industry-scale handling requirements [1] [10]. Ongoing research focuses on derivatization strategies to exploit its hydrogen-bonding capability and electronic asymmetry for novel bioactive molecules.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9